molecular formula C13H19BrOZn B14882533 3-[(n-Hexyloxy)methyl]phenylZinc bromide

3-[(n-Hexyloxy)methyl]phenylZinc bromide

Cat. No.: B14882533
M. Wt: 336.6 g/mol
InChI Key: QAPYMRYQRRMCCB-UHFFFAOYSA-M
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Description

3-[(n-Hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution of this compound in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-Hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure solubility and stability of the organozinc compound. The general reaction scheme is as follows:

3-[(n-Hexyloxy)methyl]bromobenzene+Zn3-[(n-Hexyloxy)methyl]phenylzinc bromide\text{3-[(n-Hexyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(n-Hexyloxy)methyl]bromobenzene+Zn→3-[(n-Hexyloxy)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Hexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Substitution reactions: Formation of substituted aromatic compounds.

    Oxidation reactions: Formation of ketones or alcohols.

    Reduction reactions: Formation of alkanes or alkenes.

Scientific Research Applications

3-[(n-Hexyloxy)methyl]phenylzinc bromide is used in various scientific research applications:

    Organic synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.

    Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: Utilized in the preparation of functional materials and polymers.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 3-[(n-Hexyloxy)methyl]phenylzinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

3-[(n-Hexyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-hexyloxy group, which can influence its reactivity and selectivity in organic reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);hexoxymethylbenzene

InChI

InChI=1S/C13H19O.BrH.Zn/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-6,9-10H,2-4,8,11-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QAPYMRYQRRMCCB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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